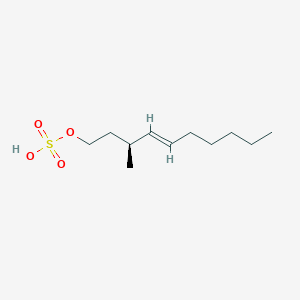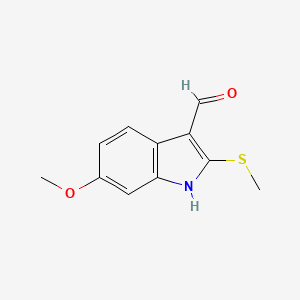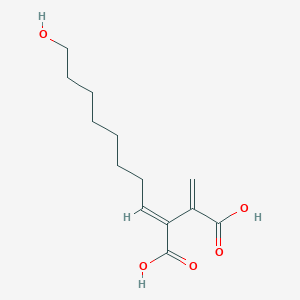
Tricladic acid C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricladic acid C is a natural product found in Tricladium castaneicola with data available.
Applications De Recherche Scientifique
Antifungal and Cytotoxic Properties
- Antifungal Activity : Tricladic acid C, isolated from the aquatic hyphomycete Tricladium castaneicola, exhibits inhibitory activity against certain fungi, particularly Phytophthora sp., a plant pathogen of oomycetes. This highlights its potential application in combating plant diseases caused by fungal pathogens (Han et al., 2015).
- Cytotoxicity against Melanoma Cells : The same study noted the cytotoxicity of tricladic acid C against B16 melanoma cells, indicating potential use in cancer research, particularly for melanoma treatments (Han et al., 2015).
Structural and Synthetic Studies
- Synthesis and Structure Confirmation : A study focused on the total syntheses of tricladic acids A, B, and C from Tricladium castaneicola, which helped in confirming their structures. This research contributes to the field by providing a synthetic pathway for these compounds, which is crucial for further exploration of their applications (Heard et al., 2020).
Chemical Interactions and Properties
- Electrophilic Metal Complexes : Tricladic acid C, as a derivative of maleic anhydride, may interact with various electrophilic metal complexes. This can have implications in the field of organometallic chemistry and materials science, although direct studies on tricladic acid C in this context are not available (Goldshleger & Moravsky, 1994).
Propriétés
Nom du produit |
Tricladic acid C |
|---|---|
Formule moléculaire |
C13H20O5 |
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
(2E)-2-(8-hydroxyoctylidene)-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C13H20O5/c1-10(12(15)16)11(13(17)18)8-6-4-2-3-5-7-9-14/h8,14H,1-7,9H2,(H,15,16)(H,17,18)/b11-8+ |
Clé InChI |
CDMKEGLENKKMCC-DHZHZOJOSA-N |
SMILES isomérique |
C=C(/C(=C\CCCCCCCO)/C(=O)O)C(=O)O |
SMILES canonique |
C=C(C(=CCCCCCCCO)C(=O)O)C(=O)O |
Synonymes |
tricladic acid C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



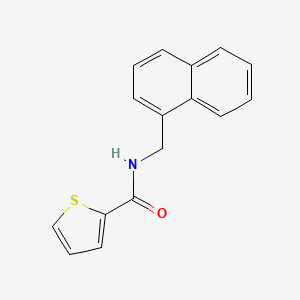
![beta-Decaethylcalix[5]furan](/img/structure/B1265198.png)
![(2E,6S,8Z,10E,12S,14S,15R)-3-hexyl-12,14-dihydroxy-15-methyl-6-[(1S,2R,3S,4S,5E,7E)-1,2,4-trihydroxy-3,5,7-trimethyl-nona-5,7-dienyl]-5-oxa-17-thia-19-azabicyclo[14.2.1]nonadeca-1(18),2,8,10,16(19)-pentaen-4-one](/img/structure/B1265199.png)
![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)
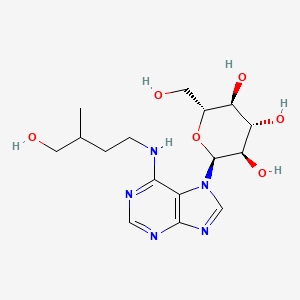
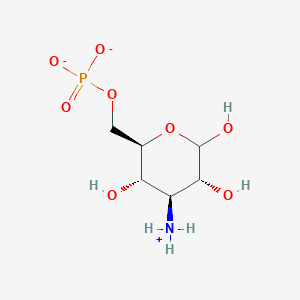
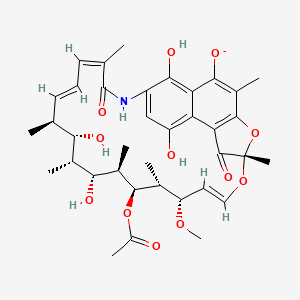

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)
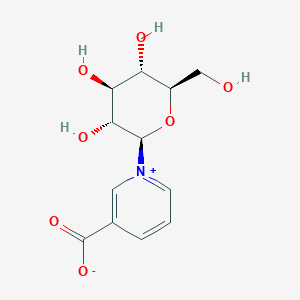
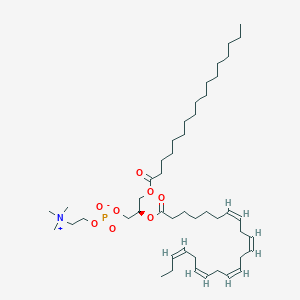
![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)
